molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

Elpetrigine

Cat. No.: B1671183
CAS No.: 212778-82-0
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
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Description

Elpetrigine is a small molecule drug known for its potent calcium and sodium channel blocking properties. It has shown significant anxiolytic, anticonvulsant, antidepressant, and antimania effects in animal models. This compound is being developed by Jazz Pharmaceuticals for the treatment of mood disorders and epilepsy .

Preparation Methods

The synthesis of Elpetrigine involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

Elpetrigine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Elpetrigine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of calcium and sodium channel blockers.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating mood disorders, epilepsy, and other nervous system diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Elpetrigine exerts its effects by blocking voltage-gated calcium channels and sodium channels. Specifically, it targets the alpha-1B subunit of N-type calcium channels and the alpha-1A subunit of P/Q-type calcium channels. This blockade inhibits the influx of calcium and sodium ions, which in turn modulates neuronal excitability and neurotransmitter release. These actions contribute to its anxiolytic, anticonvulsant, antidepressant, and antimania effects .

Comparison with Similar Compounds

Elpetrigine is similar to other calcium and sodium channel blockers, such as lamotrigine and alprazolam. this compound has shown a unique profile in preclinical studies, with significant effects at specific dosages that differ from those of lamotrigine and alprazolam . Other similar compounds include:

This compound’s unique combination of effects and its specific molecular targets make it a promising candidate for further research and development.

Properties

IUPAC Name

3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXUYJFHOVCRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212778-82-0
Record name Elpetrigine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELPETRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium hydroxide monohydrate (2.9 kg) was stirred in methanol (269 kg) for 60 minutes at 20° C. and then cooled to −10C. 2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide was added in one portion and the resultant mixture stirred vigorously with cooling at −10° C. Compressed air was gassed over the surface of the reaction for at least 6 hours. The mixture was warmed to 25° C. and concentrated to 3 volumes under vacuum. Water (289 kg) was added over at least 1 hour with stirring. The product was isolated by filtration and the cake washed with water (51 kg) and dried in vacuo at 40° C. Yield 12 Kg (91%). HPLC retention time 11.9 minutes.
Name
Lithium hydroxide monohydrate
Quantity
2.9 kg
Type
reactant
Reaction Step One
Quantity
269 kg
Type
solvent
Reaction Step One
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide (95.36 g, 0.256 mole) was added in portions to a solution of lithium hydroxide monohydrate (16.11 g, 0.384 mole) in methanol (1.9 liters) at room temperature. The resulting solution was stirred at room temperature for 3 hours before being evaporated to dryness in vacuo. The resulting solid was slurried in water (1.15 liters) and collected by filtration. After drying at 50° C. in vacuo the crude material was purified by recrystallisation from toluene to give the desired product. Yield 69.51 g (93.8%), M.p. 178-180° C.
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
95.36 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
16.11 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-amino-6-chloro-3-(2,3,5-trichlorophenyl)pyrazine (0.3 g, 9.71×10−4 mole) in absolute ethanol (4 ml) and 0.880 aqueous ammonia (8.24 ml) was stirred and heated in an autoclave at 180° C. for 44 hrs The cooled mixture was evaporated in vacuo, and the residue extracted with chloroform (3×30 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo. The residue was purified by ‘flash chromatography’ using chloroform to 98:2 chloroform:methanol as the eluent. The product was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 0.155 g (56%), M.p. 178-180° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8.24 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of 2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine (2.97 g, 8.96×10−3 mole) in 12M hydrochloric acid (1.31 ml) and water (4.04 ml) was fluxed for 1.75 hrs. The cooled mixture was then basified with 0.880 aqueous ammonia (5 ml) and extracted with chloroform (3×50 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo at 80° C. Yield 2.29 g (88%), M.p. 178-180° C.
Name
2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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